6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
50743-44-7 |
|---|---|
Molecular Formula |
C10H5NO4 |
Molecular Weight |
203.15 g/mol |
IUPAC Name |
6,7-dihydroxy-4-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C10H5NO4/c11-3-5-4-15-9-2-8(13)7(12)1-6(9)10(5)14/h1-2,4,12-13H |
InChI Key |
FVABSUQONFWJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1O)O)OC=C(C2=O)C#N |
Origin of Product |
United States |
Preparation Methods
Procedure (, adapted):
-
Reactants :
-
2,3-Dihydroxybenzaldehyde (1.0 equiv)
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Malononitrile (1.2 equiv)
-
4-Hydroxy-6-methyl-2H-pyran-2-one (1.0 equiv)
-
-
Catalyst : Sodium acetate (10 mol%) in ethanol at 25°C for 30 minutes.
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Workup : Precipitation at −10°C, filtration, and recrystallization from ethanol yields the product in 85–96% purity.
Mechanistic Insight :
-
Knoevenagel condensation between malononitrile and aldehyde forms an α,β-unsaturated intermediate.
-
Michael addition of the phenolic oxygen to the nitrile group enables cyclization, forming the chromene core.
Solvent-Free Synthesis with Heterogeneous Catalysts
To enhance sustainability, solvent-free methods using magnetic nanoparticles or silica-supported catalysts have been developed:
Example (, modified):
-
Reactants :
-
2,3-Dihydroxybenzaldehyde
-
Malononitrile
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Dimedone (as the carbonyl component)
-
-
Catalyst : Fe₃O₄·GO-CysA (magnetic graphene oxide functionalized with cysteic acid, 15 mg/mmol).
-
Conditions : Grinding at 50°C for 20 minutes.
Advantages :
-
Catalyst recyclability (≥5 cycles without activity loss).
-
Avoids toxic solvents, aligning with green chemistry principles.
Microwave-Assisted Cyclization
Microwave irradiation significantly reduces reaction times while improving yields:
Protocol (, adapted):
-
Reactants :
-
2,3-Dihydroxybenzaldehyde
-
Malononitrile
-
1,3-Cyclohexanedione
-
-
Conditions : Microwave irradiation (300 W, 100°C) for 10 minutes in ethanol.
Key Data :
-
Reaction time reduced from 6 hours (reflux) to 10 minutes.
-
Characterized by IR (νC≡N: 2215 cm⁻¹), ¹H NMR (δ 6.85–7.40 ppm, aromatic protons).
Protective Group Strategies for Hydroxyl Stability
To prevent oxidation of the 6,7-dihydroxy groups during synthesis, benzyl or acetyl protection is employed:
Stepwise Approach ():
-
Protection :
-
Treat 2,3-dihydroxybenzaldehyde with benzyl bromide/K₂CO₃ in acetone to form 2,3-bis(benzyloxy)benzaldehyde.
-
-
Cyclization :
-
React with malononitrile and 4-hydroxycoumarin in ethanol/piperidine to yield protected chromene.
-
-
Deprotection :
Analytical Confirmation :
-
LC-MS: m/z 256.1 [M+H]⁺ (deprotected product).
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regioselectivity Issues
Competing pathways may form 5,7-dihydroxy or 6,8-dihydroxy isomers. Solutions include:
Chemical Reactions Analysis
Types of Reactions: 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potential therapeutic applications.
Substitution: Substitution reactions, especially at the hydroxyl groups, can produce a wide range of derivatives with diverse chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted chromene derivatives, which are often evaluated for their biological activities and potential therapeutic uses .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has identified 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile as a promising candidate in anticancer drug development. Studies have shown that derivatives of chromene compounds exhibit potent cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), and breast adenocarcinoma (MCF-7) . The mechanism of action often involves the induction of apoptosis in cancer cells, making these compounds valuable in targeting tumor growth.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated significant inhibition against several bacterial strains and fungi, indicating its potential use as an antimicrobial agent . The effectiveness of this compound against resistant strains highlights its importance in addressing antibiotic resistance.
Tyrosinase Inhibition
Another notable application is in the field of dermatology, where the compound acts as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production; thus, inhibiting this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have reported that certain derivatives exhibit competitive inhibition with IC50 values comparable to known inhibitors like kojic acid .
Biological Studies
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of chromene derivatives. Modifications at various positions on the chromene structure have led to the identification of compounds with enhanced anticancer and antimicrobial properties . For example, halogen substitutions have been shown to significantly increase the potency of these compounds against cancer cells.
In Silico Studies
Computational approaches have been employed to predict the pharmacokinetic properties of this compound derivatives. These studies assess their absorption, distribution, metabolism, and excretion (ADME) profiles, aiding in the selection of candidates for further development . Molecular docking studies provide insights into the binding interactions between the compound and target enzymes or receptors, informing future synthetic modifications.
Industrial Applications
Synthesis Intermediates
In industrial chemistry, this compound serves as an intermediate in the synthesis of other biologically active compounds. Its versatility allows it to be incorporated into various chemical reactions aimed at producing novel pharmaceuticals . The compound's unique structural features facilitate the development of new drugs with improved efficacy and safety profiles.
Case Studies
Mechanism of Action
The mechanism of action of 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the pathogenesis of Alzheimer’s disease . The compound binds to the active sites of these enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to three classes of structurally related molecules:
Key Observations :
- Substituent Position : The position of hydroxyl groups (6,7 vs. methoxy/alkoxy) significantly impacts solubility and target binding. Hydroxyl groups enhance hydrogen bonding but reduce lipophilicity compared to methoxy/alkoxy groups .
- Core Heterocycle: Quinoline-based derivatives (e.g., 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile) exhibit stronger kinase inhibition due to planar aromatic systems that facilitate ATP-binding pocket interactions. Chromenes, with a non-planar bicyclic structure, may have weaker binding affinity but improved metabolic stability .
Research Findings and Challenges
- Bioavailability : The polar nature of this compound limits its membrane permeability, necessitating prodrug strategies or structural modifications (e.g., esterification of hydroxyl groups) .
- Stability: Hydroxyl groups in aqueous solutions may lead to oxidative degradation, whereas alkoxy/cyano groups in analogues enhance stability .
Biological Activity
6,7-Dihydroxy-4-oxo-4H-chromene-3-carbonitrile is a chromene derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of chromenes known for their potential therapeutic applications, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and mechanisms of action.
Molecular Formula : C10H7N3O3
Molecular Weight : 219.18 g/mol
CAS Number : 50743-44-7
The structure of this compound features a chromene backbone with hydroxyl and carbonitrile substituents that are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds within the chromene family exhibit significant antimicrobial properties. A study involving various chromene derivatives reported that certain compounds demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Specifically, compounds derived from chromenes showed minimum inhibitory concentrations (MIC) ranging from 0.007 to 3.9 µg/mL against human pathogens .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 4b | 0.007 | Antibacterial |
| 4c | 0.015 | Antifungal |
| 13e | 1.5 | Antibacterial |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The compound exhibited IC50 values ranging from 1.6 to 2.4 µM across different cell lines, indicating its potential as a cytotoxic agent .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and microbial resistance.
- Cell Cycle Arrest : It induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase oxidative stress in microbial cells, leading to cell death.
Study on Tyrosinase Inhibition
In a recent study focusing on tyrosinase inhibition, a derivative of the compound was found to exhibit competitive inhibition with a Ki value of 16.15 µM. This suggests potential applications in treating hyperpigmentation disorders by modulating melanin production .
Anticancer Efficacy in Animal Models
In vivo studies using xenograft models have demonstrated that derivatives of this compound can significantly inhibit tumor growth when administered at doses of 50 mg/kg, achieving up to 72% tumor growth delay . These findings underscore the therapeutic potential of chromene derivatives in oncology.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 6,7-dihydroxy-4-oxo-4H-chromene-3-carbonitrile?
- Methodological Answer : The synthesis typically involves cyclization of precursors under controlled conditions. For example, analogous chromene derivatives are synthesized via condensation reactions between substituted phenols and cyanoacetate derivatives in the presence of acid catalysts (e.g., acetic acid or H2SO4). Reaction optimization includes temperature control (reflux conditions) and solvent selection (e.g., ethanol or DMF) to enhance yield .
- Key Reaction Steps :
- Precursor activation via keto-enol tautomerism.
- Cyclization facilitated by protonation of carbonyl groups.
- Purification via column chromatography or recrystallization.
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:
- Spectroscopy :
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (O–H stretch), ~2200 cm⁻¹ (C≡N stretch), and ~1650 cm⁻¹ (C=O stretch).
- NMR : ¹H NMR signals for aromatic protons (δ 6.5–7.5 ppm) and hydroxyl groups (δ 9–10 ppm, exchangeable).
- X-ray Crystallography : Single-crystal diffraction data refined using SHELXL or visualized via ORTEP-3 .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Medicinal Chemistry : Investigated as a kinase inhibitor due to its chromone core, which mimics ATP-binding motifs. Assays include enzyme inhibition (e.g., IC50 determination) and cell viability studies (MTT assays) .
- Materials Science : Used in organic electronics for its conjugated π-system; characterized via UV-Vis (λmax ~350 nm) and cyclic voltammetry (HOMO/LUMO estimation) .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound?
- Methodological Answer :
- Structure Solution : SHELXD for phase determination using direct methods.
- Refinement : SHELXL refines positional and thermal parameters, incorporating hydrogen bonding constraints.
- Validation : ADDSYM (WinGX suite ) checks for missed symmetry, and PLATON validates hydrogen-bonding networks.
- Example Workflow :
- Import .hkl data into SHELXTL.
- Run SHELXD for initial phases.
- Refine with SHELXL using restraints for hydroxyl groups.
Q. What experimental strategies address contradictions in fluorescence data for bioimaging applications?
- Methodological Answer :
- Control Experiments : Compare fluorescence intensity in live vs. fixed cells (e.g., using HeLa cells) to rule out artifacts .
- Solvent Effects : Test in polar (PBS) vs. non-polar (DMSO) solvents to assess aggregation-induced quenching.
- Competitive Binding : Co-stain with known nucleolar dyes (e.g., SYTO RNASelect) to confirm specificity .
Q. How are hydrogen-bonding networks analyzed in the crystal lattice of this compound?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify motifs (e.g., R₂²(8) for dimeric O–H···O/N interactions).
- Software Tools : Mercury (CCDC) for visualizing packing diagrams and calculating interaction distances/angles.
- Thermal Motion Analysis : Anisotropic displacement parameters (ADPs) in SHELXL refine hydrogen-bonding geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
